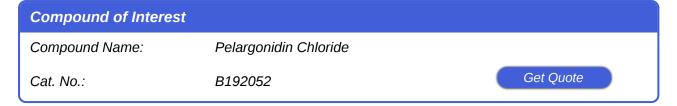


Pelargonidin Chloride chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025



Pelargonidin Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a water-soluble pigment responsible for many of the red and orange hues observed in fruits and flowers.[1] Beyond its role as a natural colorant, pelargonidin chloride exhibits a range of biological activities, including potent antioxidant and anti-inflammatory properties, making it a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of pelargonidin chloride, with a focus on its modulation of critical signaling pathways. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are also presented to facilitate further research and development.

Chemical Structure and Identification

Pelargonidin chloride is the chloride salt of pelargonidin, a flavylium cation. Its core structure consists of a C6-C3-C6 flavonoid skeleton with hydroxyl groups at the 3, 5, 7, and 4' positions. The positive charge on the heterocyclic C ring is stabilized by the chloride anion.

Chemical Structure:



Table 1: Chemical Identification of Pelargonidin Chloride

Identifier	Value	
IUPAC Name	2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride	
Synonyms	Pelargonidol chloride, 3,4',5,7- Tetrahydroxyflavylium chloride, 3,5,7-Trihydroxy- 2-(4-hydroxyphenyl)-1-benzopyrylium chloride	
CAS Number	134-04-3	
Molecular Formula	C15H11ClO5	
Molecular Weight	306.70 g/mol	

Physicochemical Properties

Pelargonidin chloride is a red to brown crystalline solid.[2] It is known to be hygroscopic and should be stored in a dry environment.

Table 2: Physicochemical Properties of Pelargonidin Chloride



Property	Value	Source
Physical State	Crystalline solid	[3]
Color	Red to brown	[2]
Melting Point	>300 °C (decomposes)	Note: Conflicting data exists, with some sources reporting around 244°C. Further verification is recommended.
Solubility	Soluble in water, ethanol, methanol, DMSO, and dimethylformamide (approx. 1 mg/mL in organic solvents)	[3]
UV-Vis Absorption (λmax)	269, 426, 524 nm (in methanol)	[3]

Note on NMR Data: While ¹H and ¹³C NMR are standard techniques for the structural elucidation of organic molecules, readily available, detailed spectral data with assigned chemical shifts for **pelargonidin chloride** in common deuterated solvents is limited in the public domain. Researchers are advised to acquire their own NMR data for rigorous structural confirmation.

Biological Activity and Signaling Pathways

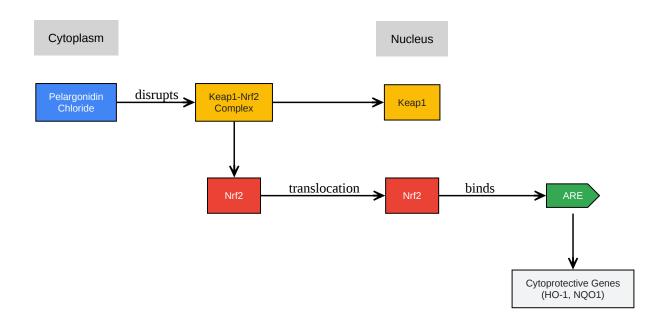
Pelargonidin chloride exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with key cellular signaling pathways.

Antioxidant Activity and the Keap1/Nrf2 Signaling Pathway

Pelargonidin chloride is a potent antioxidant, capable of scavenging free radicals. Its antioxidant mechanism is, in part, mediated by the activation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. **Pelargonidin chloride** can disrupt the Keap1-Nrf2



complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enzymes that play a critical role in cellular defense against oxidative stress.



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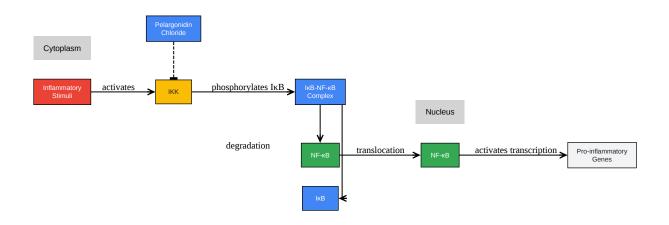
Figure 1. Pelargonidin Chloride Activation of the Nrf2 Pathway.

Anti-inflammatory Activity and the NF-kB Signaling Pathway

Chronic inflammation is implicated in a variety of diseases, and the NF-kB signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, the NF-kB transcription factor is held inactive in the cytoplasm by the inhibitor of kB (IkB). Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IkB, releasing NF-kB. The freed NF-kB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including



cytokines and chemokines. **Pelargonidin chloride** has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-kB pathway. This inhibition can occur at various points, including the prevention of IkB degradation, thereby sequestering NF-kB in the cytoplasm and preventing the transcription of inflammatory mediators.



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Figure 2. Inhibition of the NF-κB Pathway by **Pelargonidin Chloride**.

Experimental Protocols

Extraction and Purification of Pelargonidin Chloride from Plant Material

This protocol provides a general method for the extraction and purification of anthocyanins, including **pelargonidin chloride**, from plant sources such as berries, flowers, and colored leaves.

Materials:



- Plant material (fresh or frozen)
- Methanol or ethanol
- Hydrochloric acid (HCl) or formic acid
- Rotary evaporator
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- HPLC system with a C18 column

Procedure:

- Extraction:
 - 1. Homogenize 100 g of the plant material with 500 mL of acidified methanol (0.1% HCl, v/v).
 - 2. Macerate the mixture for 24 hours at 4°C in the dark.
 - 3. Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
 - 4. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.
- Purification:
 - Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of acidified water (0.01% HCl).
 - 2. Load the concentrated aqueous extract onto the SPE cartridge.
 - 3. Wash the cartridge with 20 mL of acidified water to remove sugars and other polar compounds.
 - 4. Elute the anthocyanins with 15 mL of acidified methanol.
 - 5. Evaporate the methanol from the eluate to dryness under a stream of nitrogen.



- HPLC Fractionation (Optional for high purity):
 - 1. Redissolve the dried anthocyanin extract in a suitable mobile phase.
 - 2. Inject the sample into an HPLC system equipped with a semi-preparative C18 column.
 - 3. Use a gradient of acidified water (A) and acidified methanol (B) to separate the individual anthocyanins.
 - 4. Collect the fraction corresponding to the retention time of **pelargonidin chloride** (determined using a standard).
 - 5. Confirm the identity and purity of the isolated compound using LC-MS and NMR.

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant activity of **pelargonidin chloride** by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- Pelargonidin chloride
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - 1. Prepare a stock solution of **pelargonidin chloride** in methanol.
 - 2. Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.



Assay:

- 1. In a 96-well plate, add 100 μ L of various concentrations of the **pelargonidin chloride** stock solution (e.g., 1-100 μ g/mL).
- 2. Add 100 μ L of the DPPH solution to each well.
- 3. For the control, add 100 μ L of methanol instead of the sample.
- 4. Incubate the plate in the dark at room temperature for 30 minutes.
- 5. Measure the absorbance at 517 nm using a microplate reader.

Calculation:

- Calculate the percentage of DPPH radical scavenging activity using the following formula:
 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
- The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of **pelargonidin chloride**.

NF-kB Nuclear Translocation Assay by Immunofluorescence

This protocol outlines a method to visualize and quantify the inhibitory effect of **pelargonidin chloride** on the nuclear translocation of NF-κB in cultured cells.

Materials:

- Cell line (e.g., RAW 264.7 macrophages)
- Cell culture medium and supplements
- Pelargonidin chloride



- Lipopolysaccharide (LPS) or other inflammatory stimulus
- 4% Paraformaldehyde in PBS
- 0.2% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against NF-κB p65 subunit
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
 - 1. Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
 - 2. Pre-treat the cells with various concentrations of **pelargonidin chloride** for 1-2 hours.
 - 3. Stimulate the cells with an inflammatory agent (e.g., 1 μ g/mL LPS) for 30-60 minutes. Include an unstimulated control.
- Immunofluorescence Staining:
 - 1. Wash the cells with PBS.
 - 2. Fix the cells with 4% paraformaldehyde for 15 minutes.
 - 3. Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
 - 4. Block non-specific binding with blocking buffer for 1 hour.
 - 5. Incubate the cells with the primary antibody against NF-kB p65 overnight at 4°C.



- 6. Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
- 7. Counterstain the nuclei with DAPI for 5 minutes.
- 8. Mount the coverslips on microscope slides.
- Imaging and Analysis:
 - 1. Visualize the cells using a fluorescence microscope.
 - 2. Capture images of the DAPI (blue) and NF-kB (e.g., green or red) channels.
 - Analyze the images to determine the localization of NF-κB. In unstimulated or pelargonidin chloride-treated cells, NF-κB staining should be predominantly cytoplasmic. In stimulated cells, the staining will be concentrated in the nucleus.
 - 4. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

Pelargonidin chloride is a naturally occurring anthocyanidin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, provide a strong basis for its further investigation as a therapeutic agent for a variety of inflammation- and oxidative stress-related disorders. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this promising flavonoid. Further research, particularly in the areas of bioavailability, metabolism, and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.

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